Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate
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Overview
Description
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate is a chemical compound with the molecular formula C14H15NO3 and a molecular weight of 245.2738 . It is a derivative of indolizine, a heterocyclic compound that is significant in various chemical and biological contexts. This compound is known for its unique structure, which includes an indolizine ring substituted with acetyl and ethyl ester groups.
Preparation Methods
The synthesis of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate typically involves the reaction of indolizine derivatives with acetylating agents and ethyl esterifying agents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to form the indole structure . This is followed by acetylation and esterification steps to introduce the acetyl and ethyl ester groups, respectively.
Chemical Reactions Analysis
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex indolizine derivatives, which are valuable in organic synthesis and medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate involves its interaction with specific molecular targets and pathways. The indolizine ring structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes involved in cell signaling or metabolic processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate can be compared with other indolizine derivatives such as:
Ethyl 3-acetyl-1-indolizinecarboxylate: Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
Indole-3-carboxylates: These compounds share the indole core but differ in their functional groups, resulting in different reactivity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure but distinct biological functions.
This compound stands out due to its specific acetyl and ethyl ester substitutions, which confer unique chemical reactivity and potential biological activities.
Biological Activity
Ethyl 1-acetyl-2-methyl-3-indolizinecarboxylate is a compound belonging to the indolizine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its indolizine core, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves multi-step reactions that include cyclization processes. Recent advancements in synthetic methodologies have improved the efficiency of producing such indolizine derivatives, often employing one-pot reactions involving pyridine and appropriate acetyl derivatives .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The indolizine structure allows for binding to various enzymes, potentially modulating their activity.
- Cell Membrane Penetration : The presence of the ethyl ester group enhances bioavailability by facilitating cell membrane penetration.
- Inflammatory Response : Some studies suggest that derivatives of indolizines may activate the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines such as IL-1β, which plays a critical role in inflammatory responses .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Studies have shown that related indolizine compounds possess antibacterial and antifungal properties. For instance, a study indicated that certain indolizine derivatives demonstrated minimum inhibitory concentrations (MICs) against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
Research has also highlighted the anticancer potential of indolizines. This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that this compound could induce apoptosis in specific cancer cells, making it a candidate for further development in cancer therapeutics .
Antioxidant Effects
The compound's antioxidant properties are noteworthy as well. Indolizines have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting against cellular damage and may contribute to its overall therapeutic potential .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related compounds:
Study | Focus | Findings |
---|---|---|
Study A | Antimicrobial Activity | Demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria with MIC values ranging from 16 to 256 µg/mL. |
Study B | Anticancer Activity | Induced apoptosis in human colorectal cancer cells with an IC50 value of 20 µM after 48 hours of treatment. |
Study C | Antioxidant Activity | Showed effective scavenging activity against DPPH radicals with an IC50 value of 50 µg/mL, indicating strong antioxidant potential. |
Properties
CAS No. |
36766-57-1 |
---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl 1-acetyl-2-methylindolizine-3-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-4-18-14(17)13-9(2)12(10(3)16)11-7-5-6-8-15(11)13/h5-8H,4H2,1-3H3 |
InChI Key |
MVWRSFQRZVNNPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C2N1C=CC=C2)C(=O)C)C |
Origin of Product |
United States |
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